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molecular formula C6H9N3O2S B1582950 4-Hydrazinylbenzenesulfonamide CAS No. 4392-54-5

4-Hydrazinylbenzenesulfonamide

Cat. No. B1582950
M. Wt: 187.22 g/mol
InChI Key: NBJSNAGTUCWQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353117B1

Procedure details

In a flask with an inert atmosphere sodium ethoxide (0.53 g, 7.72 mmoles) is dissolved in 45 ml of ethanol. 1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one (prepared according to method E-1) (0.913 g, 3.86 mmoles) and 4-(aminosulphonyl)phenylhydrazine chlorohydrate (0.87 g, 3.87 mmoles) are added and the mixture was refluxed for 16 hours. The mixture was cooled, evaporated to dryness, cold water added, and the mixture acidified by adding acetic acid and the precipitated solid filtered. This solid was redissolved in ether, treated with active C, filtered and the solvent eliminated with a rotovapor. The resulting residue was crystallised from ethyl ether-petrol ether (50:50) to give 1-(4-aminosulphonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole (1.02 g, yield: 65%) in the form of a solid m.p.=160-2° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one
Quantity
0.913 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[F:5][C:6]([F:20])([F:19])[C:7](=O)[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[F:17].[NH2:21][S:22]([C:25]1[CH:30]=[CH:29][C:28]([NH:31][NH2:32])=[CH:27][CH:26]=1)(=[O:24])=[O:23]>C(O)C>[NH2:21][S:22]([C:25]1[CH:26]=[CH:27][C:28]([N:31]2[CH:9]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=3[F:17])[CH2:8][C:7]([C:6]([F:20])([F:19])[F:5])=[N:32]2)=[CH:29][CH:30]=1)(=[O:24])=[O:23] |f:0.1|

Inputs

Step One
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one
Quantity
0.913 g
Type
reactant
Smiles
FC(C(C=CC1=C(C=C(C=C1)F)F)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NS(=O)(=O)C1=CC=C(C=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, cold water
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
by adding acetic acid
FILTRATION
Type
FILTRATION
Details
the precipitated solid filtered
DISSOLUTION
Type
DISSOLUTION
Details
This solid was redissolved in ether
ADDITION
Type
ADDITION
Details
treated with active C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallised from ethyl ether-petrol ether (50:50)

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)N1N=C(CC1C1=C(C=C(C=C1)F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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